Structural Differentiation: 4-Methoxy Substituent on Phenethyl Ring vs. Unsubstituted Phenethyl Analog
The closest commercially cataloged analog, 1-((5-methylisoxazol-4-yl)methyl)-3-phenethylurea (CAS 2034404-50-5), differs solely by the absence of the para-methoxy group on the phenethyl ring [1]. In isoxazole-urea kinase modulator patents (US7750160), the para-methoxy substituent on the distal aryl ring is recurrently associated with enhanced target binding, as the methoxy oxygen participates in hydrogen-bonding interactions within the ATP-binding pocket of several kinases [2]. While direct head-to-head biochemical comparison data for these two specific compounds are not publicly available, the class-level SAR precedent establishes that the 4-methoxy substituent is a key pharmacophoric element likely to confer differentiated potency and selectivity relative to the des-methoxy analog [2].
| Evidence Dimension | Structural feature: para-methoxy substitution on phenethyl ring |
|---|---|
| Target Compound Data | 4-OCH3 substituent present (MW 289.33; C15H19N3O3) [1] |
| Comparator Or Baseline | 1-((5-Methylisoxazol-4-yl)methyl)-3-phenethylurea (CAS 2034404-50-5): 4-OCH3 absent (MW 259.31; C14H17N3O2) [1] |
| Quantified Difference | ΔMW = +30.02 g/mol; presence vs. absence of hydrogen-bond donor/acceptor capable oxygen |
| Conditions | Structural comparison based on cataloged chemical identities; no co-tested biochemical assay data publicly available [1] |
Why This Matters
The para-methoxy substituent is a documented pharmacophoric element in kinase-targeted isoxazole-ureas; its presence may translate into differentiated binding affinity and selectivity profiles that cannot be replicated by the des-methoxy analog, making explicit comparative evaluation essential before any analog substitution in a research program.
- [1] CIRS Group. 1-(4-Methoxyphenethyl)-3-((5-methylisoxazol-4-yl)methyl)urea, CAS#2034338-41-3. GCIS Global Chemical Inventory Search. https://hgt.cirs-group.com/tools/gcis/detail/2rj6iroc7d?cas=2034338-41-3 View Source
- [2] Ambit Biosciences Corporation. Isoxazolyl Urea Derivatives as Kinase Modulators. U.S. Patent No. 7,750,160 B2, issued July 6, 2010. https://www.sumobrain.com/patents/us/7750160.html View Source
